3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including an amino group, a chlorophenyl group, a thiadiazole ring, and a thienoquinoline structure
Preparation Methods
The synthesis of 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of 5-(4-chlorophenyl)-1,2,4-thiadiazole.
Formation of the Thienoquinoline Core: The next step involves the construction of the thienoquinoline core.
Coupling and Functionalization: The final step involves coupling the thiadiazole and thienoquinoline intermediates, followed by functionalization to introduce the amino and carboxamide groups.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Scientific Research Applications
3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has shown potential in several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a promising candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-(4-chlorophenyl)-1,2,4-thiadiazole: This compound shares the thiadiazole ring and chlorophenyl group but lacks the thienoquinoline core.
Thieno[2,3-b]quinoline Derivatives: These compounds share the thienoquinoline core but may have different substituents and functional groups.
Properties
IUPAC Name |
3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2S2/c1-4-13-16-14(9-24(2,3)10-15(16)31)27-22-17(13)18(26)19(33-22)20(32)28-23-29-21(34-30-23)11-5-7-12(25)8-6-11/h5-8H,4,9-10,26H2,1-3H3,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMOWSHTANIXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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